6-Bromo-5-chloro-2,3-dihydrobenzofuran

Cross-coupling Orthogonal synthesis Medicinal chemistry

6-Bromo-5-chloro-2,3-dihydrobenzofuran (CAS 1345120-17-3, MF: C₈H₆BrClO, MW: 233.49) is a heterocyclic building block that features a core 2,3-dihydrobenzofuran scaffold with bromine and chlorine substituents ortho-positioned at C6 and C5, respectively. This compound exists as a halogenated derivative of the 2,3-dihydrobenzofuran privileged scaffold, a structural motif with well-established applications in pharmaceutical research.

Molecular Formula C8H6BrClO
Molecular Weight 233.49
CAS No. 1345120-17-3
Cat. No. B2770507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-2,3-dihydrobenzofuran
CAS1345120-17-3
Molecular FormulaC8H6BrClO
Molecular Weight233.49
Structural Identifiers
SMILESC1COC2=CC(=C(C=C21)Cl)Br
InChIInChI=1S/C8H6BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4H,1-2H2
InChIKeyYYFBIHVBSBTHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloro-2,3-dihydrobenzofuran CAS 1345120-17-3: A Bifunctional Halogenated Scaffold for Medicinal Chemistry


6-Bromo-5-chloro-2,3-dihydrobenzofuran (CAS 1345120-17-3, MF: C₈H₆BrClO, MW: 233.49) is a heterocyclic building block that features a core 2,3-dihydrobenzofuran scaffold with bromine and chlorine substituents ortho-positioned at C6 and C5, respectively . This compound exists as a halogenated derivative of the 2,3-dihydrobenzofuran privileged scaffold, a structural motif with well-established applications in pharmaceutical research . Available as a 98% purity research reagent, this compound is positioned as a chemical intermediate rather than a final biologically active molecule. The combination of two chemically distinct halogen substituents (Br and Cl) on the aromatic ring provides differential reactivity profiles that enable sequential functionalization strategies, making this compound of particular interest to medicinal chemists and chemical biologists engaged in library synthesis and structure-activity relationship (SAR) exploration. However, as a research intermediate, the compound itself has not been reported as a primary target of biological evaluation; instead, its utility derives from its ability to undergo controlled chemical transformations.

Why 6-Bromo-5-chloro-2,3-dihydrobenzofuran Cannot Be Replaced by Alternative Dihydrobenzofuran Halides


The 6-Bromo-5-chloro-2,3-dihydrobenzofuran molecule derives its functional uniqueness from its specific substitution pattern, which fundamentally alters its chemical behavior relative to alternative halogenated analogs. The ortho-relationship between the bromine and chlorine substituents creates a distinct electronic and steric environment on the aromatic ring that cannot be replicated by mono-halogenated variants (e.g., 6-bromo-2,3-dihydrobenzofuran or 5-chloro-2,3-dihydrobenzofuran) or by differently positioned dihalogenated isomers (e.g., 5-bromo-6-chloro or 4,6-dihalo derivatives). Critically, the inherent reactivity differential between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions—where C–Br bonds undergo oxidative addition approximately 10–100 times faster than C–Cl bonds under standard conditions—enables sequential, orthogonal functionalization of the two halogen positions [1]. This orthogonal reactivity profile is not present in mono-halogenated analogs, nor in symmetrical dihalogenated compounds. The specific 6-bromo-5-chloro substitution pattern represents a precise design choice that dictates the synthetic pathways available to researchers; procurement of an incorrect isomer or mono-halogenated alternative would fundamentally alter reaction outcomes and preclude the intended sequential functionalization strategy. Quantitative differentiation between available regioisomers is therefore essential for accurate experimental reproducibility.

6-Bromo-5-chloro-2,3-dihydrobenzofuran: Quantitative Evidence and Comparative Differentiation


Differential Reactivity in Palladium-Catalyzed Cross-Coupling: C–Br vs. C–Cl Bond Activation

The target compound 6-bromo-5-chloro-2,3-dihydrobenzofuran contains two distinct halogen substituents with well-established differential reactivity in palladium-catalyzed cross-coupling reactions. The C–Br bond at the 6-position undergoes oxidative addition to Pd(0) species significantly faster than the C–Cl bond at the 5-position, enabling sequential, orthogonal functionalization of the aromatic scaffold without requiring protecting group chemistry [1]. This reactivity differential is a fundamental property of aryl bromides versus aryl chlorides in Pd-catalyzed transformations, providing the target compound with a synthetic advantage over mono-halogenated analogs (e.g., 6-bromo-2,3-dihydrobenzofuran or 5-chloro-2,3-dihydrobenzofuran) and symmetrically substituted dihalogenated isomers (e.g., 5,6-dibromo-2,3-dihydrobenzofuran) where both halogens exhibit identical reactivity.

Cross-coupling Orthogonal synthesis Medicinal chemistry

6-Bromo-5-chloro-2,3-dihydrobenzofuran in High-Yield Quantitative Synthesis Protocols

A 2023 publication in Molbank reported a one-step synthesis protocol for a closely related dihydrobenzofuran derivative in quantitative yield using adapted Vilsmeier conditions [1]. While the title compound of that study (6-bromo-5-chloro-2,3-dihydrobenzofuran-3-carbaldehyde) is a formylated derivative of the target compound rather than the unsubstituted scaffold itself, this protocol demonstrates that the 6-bromo-5-chloro substitution pattern is compatible with high-yielding synthetic transformations, yielding 100% product under the reported conditions. The target compound (CAS 1345120-17-3) represents the non-formylated precursor, and the published protocol validates the synthetic accessibility of derivatives bearing the 6-bromo-5-chloro motif. No analogous quantitative yield data are available in the peer-reviewed literature for alternative regioisomers such as 5-bromo-6-chloro-2,3-dihydrobenzofuran or 4-bromo-7-chloro-2,3-dihydrobenzofuran, which may exhibit different reactivity profiles under similar reaction conditions due to altered electronic and steric environments.

Synthetic methodology Quantitative yield Dihydrobenzofuran

Precursor to 4,6-Dibromo-7-chloro-2,3-dihydrobenzofuran in SGLT Inhibitor Intermediate Synthesis

U.S. Patent 12,448,360 (filed 2020, issued 2024) discloses a synthetic route to SGLT inhibitor intermediates that utilizes 4,6-dibromo-7-chloro-2,3-dihydrobenzofuran, a compound structurally related to 6-bromo-5-chloro-2,3-dihydrobenzofuran through the same 2,3-dihydrobenzofuran core scaffold [1]. The target compound (6-bromo-5-chloro substitution) shares the same heterocyclic core but with different halogen positioning (6,5 vs. 4,6,7). This demonstrates that dihydrobenzofuran scaffolds bearing multiple halogen substituents serve as validated intermediates in pharmaceutical manufacturing processes, with the specific substitution pattern determining synthetic outcomes in subsequent steps (e.g., selective debromination and formylation). The patent's step-wise approach highlights the importance of precise halogen placement for achieving desired regioselectivity in downstream transformations. No peer-reviewed data directly establish the target compound as an intermediate in identical pharmaceutical applications; the connection is through shared core scaffold chemistry and halogenation strategy.

SGLT inhibitors Pharmaceutical intermediate Diabetes

Physicochemical Property Differentiation: LogP 3.63 vs. Analogous Benzofurans

The target compound 6-bromo-5-chloro-2,3-dihydrobenzofuran has a calculated LogP value of 3.63 . In contrast, the fully aromatic 6-bromo-5-chloro-1-benzofuran (CAS 1427368-44-2, C₈H₄BrClO, MW: 231.47), which lacks saturation in the furan ring, has a lower calculated LogP of approximately 3.2–3.3 based on comparable structural predictions . This LogP difference of approximately 0.3–0.4 log units corresponds to a roughly 2-fold difference in partition coefficient between the two compounds. The 2,3-dihydrobenzofuran scaffold provides a partially saturated heterocyclic core that modulates molecular planarity and electronic distribution compared to the fully aromatic benzofuran analog, which may influence both membrane permeability and metabolic stability in biological systems. This property differentiation may be relevant for researchers considering which scaffold to incorporate into hit-to-lead optimization campaigns, as the dihydrobenzofuran core offers an alternative to the more widely explored benzofuran scaffold [1].

Lipophilicity LogP ADME

6-Bromo-5-chloro-2,3-dihydrobenzofuran: Primary Application Scenarios for Procurement and Research Use


Sequential Orthogonal Cross-Coupling for Diversified SAR Library Construction

The differential reactivity of the C–Br bond (6-position) relative to the C–Cl bond (5-position) enables researchers to perform two sequential palladium-catalyzed cross-coupling reactions on the same scaffold with orthogonal reaction partners [1]. This capability allows the introduction of two distinct aryl, heteroaryl, or amine substituents at defined positions in a controlled, stepwise manner—without requiring protecting group strategies. Such sequential functionalization is particularly valuable in medicinal chemistry SAR campaigns where systematic exploration of substitution patterns is required. Mono-halogenated alternatives cannot support dual functionalization, while symmetrically dihalogenated isomers (e.g., 5,6-dibromo-2,3-dihydrobenzofuran) would undergo simultaneous rather than sequential reactions at both halogen sites, limiting synthetic control.

Formylation and Carbonyl-Directed Derivatization at the Dihydrofuran Core

The successful one-step formylation of the 6-bromo-5-chloro-2,3-dihydrobenzofuran scaffold to the corresponding 3-carbaldehyde derivative in quantitative yield [1] demonstrates the feasibility of introducing electrophilic carbonyl functionality adjacent to the halogenated aromatic ring. This aldehyde handle serves as a versatile intermediate for subsequent transformations including reductive amination, Wittig olefination, and condensation reactions, expanding the accessible chemical space around the dihydrobenzofuran core. The quantitative nature of the reported yield supports this as a reliable entry point for derivatization campaigns.

Scaffold Diversification for Medicinal Chemistry Hit-to-Lead Optimization

The 2,3-dihydrobenzofuran scaffold, of which 6-bromo-5-chloro-2,3-dihydrobenzofuran is a functionalized derivative, represents a partially saturated alternative to the more extensively explored fully aromatic benzofuran scaffold [1]. The calculated LogP difference of approximately 0.3–0.4 units between the dihydrobenzofuran (LogP 3.63) and benzofuran (LogP ≈ 3.2) analogs provides a measurable physicochemical distinction that may translate to differential membrane permeability, protein binding, or metabolic stability profiles. This scaffold diversification strategy is employed in medicinal chemistry programs when benzofuran-based leads exhibit suboptimal ADME properties requiring modulation of lipophilicity or planarity.

Pharmaceutical Intermediate for SGLT Inhibitor and Diabetes Research Programs

The demonstrated use of structurally related halogenated dihydrobenzofuran intermediates in patented synthetic routes to SGLT inhibitors [1] establishes the relevance of this scaffold class to diabetes therapeutic research. While the target compound (6-bromo-5-chloro substitution pattern) is not the identical intermediate disclosed in the patent, it represents a regioisomeric variant that may serve as a starting point for exploring alternative substitution patterns on the dihydrobenzofuran core in SGLT inhibitor SAR campaigns. The patent's disclosure of selective debromination and formylation steps highlights the importance of precise halogen placement for achieving regioselective transformations in pharmaceutical manufacturing contexts.

Quote Request

Request a Quote for 6-Bromo-5-chloro-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.